molecular formula C20H18N2OS B2920670 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)cinnamamide CAS No. 317374-35-9

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)cinnamamide

Cat. No. B2920670
CAS RN: 317374-35-9
M. Wt: 334.44
InChI Key: AHZBKIPAUYFKPZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)cinnamamide is a compound that has been studied for its potential biological activities . It is a dark yellow solid .

Scientific Research Applications

Antihyperglycemic Activity

Compounds related to "N-(4-(2,5-dimethylphenyl)thiazol-2-yl)cinnamamide," such as thiazolidinedione derivatives of aryl-substituted cinnamic acid, have been studied for their antihyperglycemic activity. These compounds have shown promising results in neonatal streptozotocin-induced diabetic rats, highlighting their potential as antidiabetic agents. The structural modification, particularly the substitution on the aryl ring and the length of the ester carbon chain, significantly influences their activity, offering insights for designing new therapeutic agents (Kumar et al., 2011).

Fungicidal Activity

Research on isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives has revealed significant fungicidal activities against various fungi, including Pseudoperonspera cubensis and Botrytis cinerea. These findings suggest that the combination of active substructures with cinnamamide morpholine leads to compounds with both direct fungicidal activity and the ability to stimulate plant innate immunity. This dual action makes these compounds promising candidates for agricultural applications (Chen et al., 2019).

Antioxidant Properties

The antioxidant properties of 1,3,4-thiadiazole derivatives, including those with cinnamic acid substituents, have been explored. These compounds exhibit significant antioxidant activity, comparable to standard antioxidants such as BHA (Butylated hydroxyanisole), Rutin, and Trolox, especially those with methoxy groups in certain positions. This research provides a foundation for developing new antioxidants for therapeutic or nutritional use (Gür et al., 2017).

Anticancer Activity

Cinnamic acid derivatives have demonstrated potential in inhibiting cancer cell proliferation and inducing differentiation, particularly in acute promyelocytic leukemia cells. These findings underscore the potential of cinnamic acid and its derivatives in cancer therapy, highlighting their role in inhibiting cell growth and inducing cellular differentiation (Yinghong, 2002).

properties

IUPAC Name

(E)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-14-8-9-15(2)17(12-14)18-13-24-20(21-18)22-19(23)11-10-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZBKIPAUYFKPZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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